Potassium5-fluoropyridine-2-trifluoroborate

Description

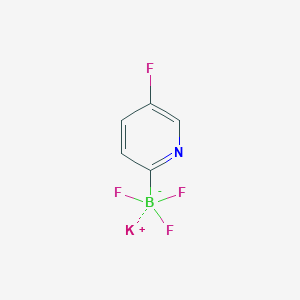

Potassium 5-fluoropyridine-2-trifluoroborate is a boronic acid derivative commonly utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. This organoboron compound features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoroborate group at the 2-position, stabilized by a potassium counterion. Its structure enables selective coupling with aryl halides or pseudohalides, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

1150654-92-4 |

|---|---|

Molecular Formula |

C5H3BF4KN |

Molecular Weight |

202.99 g/mol |

IUPAC Name |

potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide |

InChI |

InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |

InChI Key |

DKZSBTOKRWXZOT-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Potassium5-fluoropyridine-2-trifluoroborate typically involves the reaction of 5-fluoropyridine-2-boronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium5-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions

Potassium 5-fluoropyridine-2-trifluoroborate serves as an important reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can be utilized in Suzuki-Miyaura coupling reactions, which are fundamental in the synthesis of biaryl compounds. The trifluoroborate group allows for easy manipulation and incorporation into various organic frameworks.

1.2. Synthesis of Pharmaceuticals

The compound is also employed in the synthesis of pharmaceutical intermediates. For example, it can be utilized to create derivatives that exhibit biological activity against various diseases. Its ability to introduce fluorine into organic molecules is particularly valuable in drug design, as fluorine can enhance metabolic stability and bioavailability.

2.1. Antimicrobial Properties

Research has indicated that potassium 5-fluoropyridine-2-trifluoroborate exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Potassium 5-fluoropyridine-2-trifluoroborate | Staphylococcus aureus | 50 μg/mL |

| Potassium 5-fluoropyridine-2-trifluoroborate | Escherichia coli | 55 μg/mL |

| Potassium 5-fluoropyridine-2-trifluoroborate | Candida albicans | 60 μg/mL |

2.2. Cytotoxicity and Anticancer Activity

The compound has shown promising results in cytotoxicity assays against various cancer cell lines, indicating potential as an anticancer agent. For instance, it has demonstrated selective cytotoxicity towards hypopharyngeal tumor cells.

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| FaDu | 12 | Bleomycin (10) |

| HCT116 | 15 | Doxorubicin (14) |

Mechanistic Insights

The biological activity of potassium 5-fluoropyridine-2-trifluoroborate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Membrane Disruption : It can alter membrane permeability, leading to cell lysis in susceptible microorganisms.

- Reactive Oxygen Species Generation : Some studies suggest that pyridine derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

4.1. Synthesis of Antiviral Agents

A notable case study involves the use of potassium 5-fluoropyridine-2-trifluoroborate in the synthesis of antiviral agents targeting specific viral proteins. Researchers have reported successful modifications leading to compounds with enhanced antiviral activity compared to existing treatments.

4.2. Development of Herbicides

Another application is in the development of herbicides where this compound acts as an intermediate in synthesizing more complex structures with herbicidal properties. Its reactivity allows for efficient incorporation into larger molecular frameworks that exhibit effective weed control.

Mechanism of Action

The mechanism of action of Potassium5-fluoropyridine-2-trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Salts

Structural and Electronic Differences

The compound is structurally distinct from other potassium trifluoroborate salts, such as:

- Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate : This phenyl-based trifluoroborate contains chlorine and methyl substituents, which increase steric hindrance and reduce solubility in polar solvents compared to the pyridine-based analog .

Reactivity in Cross-Coupling Reactions

- Catalytic Efficiency : Potassium 5-fluoropyridine-2-trifluoroborate reacts efficiently with PdCl₂(dppf) catalysts under mild conditions (e.g., toluene/water, 100°C, 4 hours), similar to other trifluoroborate salts like (3,3,3-trifluoropropyl)-trifluoroborate potassium salt . However, pyridine-based trifluoroborates generally require lower catalyst loadings due to the directing effects of the nitrogen atom.

- Substrate Compatibility : Unlike phenyltrifluoroborates (e.g., the chloro-fluoro-methylphenyl derivative), pyridine-based analogs like the target compound exhibit higher compatibility with electron-deficient coupling partners, owing to the electron-deficient nature of the pyridine ring .

Solubility and Stability

- Solubility : The pyridine ring in Potassium 5-fluoropyridine-2-trifluoroborate enhances solubility in aqueous-organic biphasic systems (e.g., toluene/water) compared to purely phenyl-based derivatives. This property is critical for large-scale industrial applications .

- Stability : Trifluoroborate salts with aromatic heterocycles (e.g., pyridine) demonstrate superior air and moisture stability relative to aliphatic analogs like Potassium Isopropenyltrifluoroborate, which are prone to decomposition .

Key Data Comparison Table

| Property | Potassium 5-Fluoropyridine-2-Trifluoroborate | Potassium (5-(Difluoromethoxy)pyridin-3-yl)trifluoroborate | Potassium 2-Chloro-5-Fluoro-3-Methylphenyltrifluoroborate |

|---|---|---|---|

| Molecular Weight | ~245 g/mol (estimated) | ~280 g/mol | ~290 g/mol |

| Substituent Effects | Electron-withdrawing (F) | Strongly electron-withdrawing (OCHF₂) | Steric hindrance (Cl, CH₃) |

| Typical Reaction Solvent | Toluene/Water | DMF/Water | THF/Water |

| Catalyst Compatibility | PdCl₂(dppf), Cs₂CO₃ | Pd(OAc)₂, K₃PO₄ | Pd(PPh₃)₄, Na₂CO₃ |

| Stability | High (aromatic heterocycle) | Moderate | Moderate (sensitive to light) |

Biological Activity

Potassium 5-fluoropyridine-2-trifluoroborate is a fluorinated compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique biological properties. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Potassium 5-fluoropyridine-2-trifluoroborate is synthesized through various methods, including the reaction of 5-fluoropyridine with boron trifluoride and subsequent treatment with potassium fluoride. The chemical structure can be represented as follows:

- IUPAC Name : Potassium (5-fluoro-2-pyridinyl)(trifluoro)borate

- CAS Number : [1245906-64-2]

The compound appears as a white to off-white solid and is stable under room temperature conditions. Its trifluoroborate moiety enhances its reactivity, particularly in nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that fluorinated compounds, including potassium 5-fluoropyridine-2-trifluoroborate, exhibit significant anticancer activity. A study evaluating various fluorinated pyridines demonstrated that these compounds could inhibit the proliferation of L1210 mouse leukemia cells effectively. The IC50 values for these compounds were reported in the nanomolar range, indicating potent biological activity (PubMed) .

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Potassium 5-fluoropyridine-2-trifluoroborate | <50 | L1210 Mouse Leukemia |

| Other Fluorinated Pyridines | <100 | Various |

The mechanism of action involves the release of active metabolites that interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

The biological activity of potassium 5-fluoropyridine-2-trifluoroborate can be attributed to its ability to mimic natural substrates in metabolic pathways. The presence of fluorine enhances lipophilicity and metabolic stability, allowing for better cellular uptake and prolonged action within biological systems. Studies suggest that the compound may act through mechanisms involving nucleotide analogs, which disrupt normal cellular functions (PubMed) .

Case Studies

- Study on L1210 Cells : A series of experiments were conducted using L1210 mouse leukemia cells to assess the growth inhibitory effects of potassium 5-fluoropyridine-2-trifluoroborate. The results showed significant inhibition of cell proliferation, with a notable dose-response relationship observed.

- Comparative Analysis : In a comparative study involving various fluorinated pyridines, potassium 5-fluoropyridine-2-trifluoroborate exhibited superior activity against several cancer cell lines compared to its non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Potassium 5-fluoropyridine-2-trifluoroborate in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal) and skin/eye hazards. Use PPE including nitrile gloves, safety goggles, and lab coats. Implement engineering controls like fume hoods and closed systems to avoid inhalation or contact. Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). In case of exposure, rinse skin/eyes immediately and seek medical attention .

Q. How is Potassium 5-fluoropyridine-2-trifluoroborate synthesized, and what purification steps are essential?

- Methodological Answer : Synthesize via reaction of 5-fluoropyridine-2-boronic acid with KHF₂ in a methanol/water mixture. Stir for 2 hours, concentrate under vacuum, and extract with 20% MeOH/acetone. Precipitate the product by adding Et₂O, followed by filtration and drying. Purity is confirmed by NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and IR spectroscopy .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Methodological Answer : Use ¹H NMR to confirm aromatic protons (δ 6.29–9.81 ppm) and ¹⁹F NMR for trifluoroborate groups (δ -140 to -142 ppm). IR peaks at ~1687 cm⁻¹ indicate carbonyl or aromatic stretching. ¹¹B NMR near 0 ppm confirms tetrahedral boron geometry. HRMS validates molecular weight .

Advanced Research Questions

Q. How does Potassium 5-fluoropyridine-2-trifluoroborate perform in Suzuki-Miyaura cross-coupling reactions compared to other trifluoroborates?

- Methodological Answer : The electron-withdrawing fluorine enhances oxidative addition with palladium catalysts. Optimize conditions using Pd(OAc)₂ (10 mol%), K₂CO₃ base, and DMF at 70°C. Monitor reaction progress via TLC. Yields typically range 60–80%, but steric hindrance from the pyridine ring may require longer reaction times compared to aliphatic trifluoroborates .

Q. What strategies resolve contradictions in safety data across different SDS for this compound?

- Methodological Answer : Cross-reference GHS classifications from multiple SDS (e.g., acute toxicity vs. skin corrosion) and consult institutional EH&S protocols. Prioritize data from peer-reviewed studies or manufacturers with ISO certification. For first-aid discrepancies, default to rinsing affected areas and contacting poison control .

Q. How can computational methods (e.g., DFT) predict reactivity in C–C bond-forming reactions?

- Methodological Answer : Perform DFT calculations to model transition states and electron density maps. Analyze Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Compare activation energies with experimental yields to validate mechanistic pathways .

Q. What are the challenges in scaling up purification, and how are they mitigated?

- Methodological Answer : At scale, Et₂O precipitation may lead to incomplete crystallization. Use gradient recrystallization with acetone/hexane or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC with UV detection at 254 nm .

Q. How does the fluorine substituent influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The 5-fluorine group directs electrophilic attack to the 3-position via meta-directing effects. Validate using competition experiments with deuterated analogs and kinetic isotope effect (KIE) studies. Compare with non-fluorinated pyridinyl trifluoroborates to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.